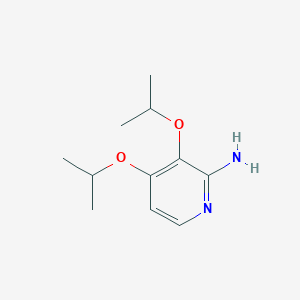![molecular formula C21H21ClN4O3S B2839142 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 852542-82-6](/img/structure/B2839142.png)
7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Compounds structurally related to 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one have been studied for their corrosion inhibitory effects. For instance, piperazine derivatives have been evaluated for their efficiency in protecting steel against corrosion in acidic environments. These compounds have been shown to significantly improve anti-corrosion properties by forming a protective layer on the metal surface, thus reducing the rate of corrosion reactions (El Faydy et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides, similar in structural functionality to the compound , have been synthesized and analyzed for their luminescent properties and photo-induced electron transfer (PET) capabilities. These studies have implications for developing novel materials for optical applications and understanding the mechanisms of PET, which is fundamental in photovoltaic devices (Gan et al., 2003).
Pharmacological Activities
Several research efforts have been dedicated to exploring the pharmacological properties of quinazolinone derivatives, including anticancer, antimicrobial, and enzyme inhibition activities. For example, novel 4-aminoquinoline derivatives designed and synthesized using a hybrid pharmacophore approach demonstrated significant anticancer activities against a range of cancer cell lines, highlighting the potential of these compounds in cancer therapy (Solomon et al., 2019).
Antimicrobial Activities
Research into quinazolinone and piperazine derivatives has also revealed their potential as antimicrobial agents. Synthesis and testing of new 1,2,4-triazole derivatives, for instance, have shown that these compounds possess good to moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial drugs (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structures of compounds related to this compound have been studied to understand their molecular configurations and interactions. These analyses are crucial for the design of molecules with desired physical and chemical properties for various applications (Ullah & Altaf, 2014).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against influenza a . This could suggest that the compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.
Action Environment
It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity . This suggests that environmental factors, such as pH, temperature, and presence of other molecules, might influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
7-chloro-2-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-6-7-18-19(14-17)23-20(24-21(18)27)15-25-9-11-26(12-10-25)30(28,29)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGFORMUIBORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
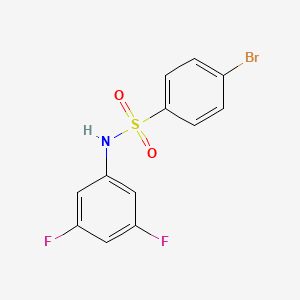
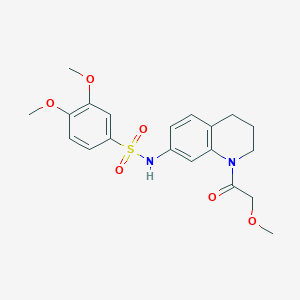

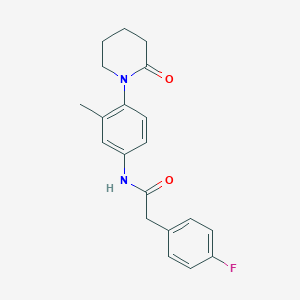
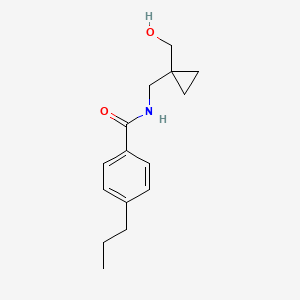


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)

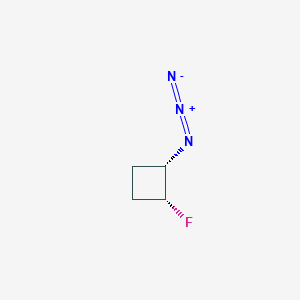
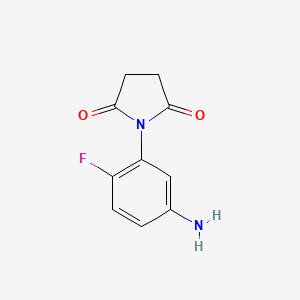

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
